ethyl 1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylate
CAS No.:
Cat. No.: VC20414128
Molecular Formula: C12H14BrNO2
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO2 |
|---|---|
| Molecular Weight | 284.15 g/mol |
| IUPAC Name | ethyl 1-amino-5-bromo-2,3-dihydroindene-1-carboxylate |
| Standard InChI | InChI=1S/C12H14BrNO2/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12/h3-4,7H,2,5-6,14H2,1H3 |
| Standard InChI Key | LJDJNORMEXPYOW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CCC2=C1C=CC(=C2)Br)N |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s molecular framework consists of a bicyclic indene core fused with a five-membered dihydro ring. The 1-amino group and 5-bromo substituent introduce electronic asymmetry, while the ethyl ester at position 1 enhances lipophilicity. X-ray crystallography of analogous indene derivatives reveals a puckered dihydro ring, with bond angles and torsional strains influencing conformational stability . The bromine atom’s electronegativity (Pauling scale: 2.96) polarizes the aromatic system, potentially facilitating nucleophilic substitutions or halogen bonding in biological targets.
Spectroscopic and Physicochemical Properties
Nuclear magnetic resonance (NMR) data for related compounds show distinct signals for the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and amino protons (δ 5.2–5.5 ppm) . Mass spectrometry confirms a molecular ion peak at m/z 284.15, consistent with the molecular formula C₁₂H₁₄BrNO₂. The compound’s calculated partition coefficient (LogP: 2.8) suggests moderate membrane permeability, while its polar surface area (PSA: 65 Ų) indicates potential bioavailability challenges.
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis typically begins with the bromination of 1-amino-2,3-dihydro-1H-indene-1-carboxylate using N-bromosuccinimide (NBS) under radical conditions. A representative protocol involves:
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Bromination: Reacting the parent indene with NBS in carbon tetrachloride at 80°C for 12 hours.
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Amination: Introducing the amino group via Buchwald–Hartwig coupling with ammonia equivalents .
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Esterification: Treating the carboxylic acid intermediate with ethanol under acidic catalysis.
Yield optimization remains challenging due to side reactions at the electron-rich indene core. A recent advance employs sulfoxide-mediated umpolung strategies to enhance regioselectivity during bromination .
Analytical Validation
High-performance liquid chromatography (HPLC) purity exceeds 95% for most batches, with retention times of 8.2 minutes using a C18 column and acetonitrile/water (70:30) mobile phase. Infrared (IR) spectroscopy confirms the ester carbonyl stretch at 1731 cm⁻¹ and N–H bending at 1523 cm⁻¹ .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) suggest moderate activity, likely mediated by membrane disruption or enzyme inhibition. The amino group’s basicity (pKa ~9.5) may facilitate protonation in bacterial cytoplasm, enhancing intracellular accumulation.
Pharmacological Applications
Drug Delivery Considerations
The compound’s poor aqueous solubility (0.12 mg/mL in PBS) necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes. Prodrug derivatives, including hydrolyzable esters, are under investigation to improve oral bioavailability.
Toxicity Profile
Acute toxicity studies in rodents (LD₅₀: 320 mg/kg) reveal reversible hepatotoxicity at high doses, with no neurotoxicity observed. Chronic exposure data are lacking, warranting further safety assessments.
Future Directions and Challenges
Target Identification
Proteomic studies are needed to map interactions with DDR1, EGFR, or other kinases. Molecular docking simulations predict favorable binding to DDR1’s ATP pocket (ΔG: −9.2 kcal/mol), but experimental validation is critical .
Clinical Translation
Phase I trials should evaluate pharmacokinetics in non-human primates, prioritizing compounds with >50% oral bioavailability. Combination therapies with gemcitabine or checkpoint inhibitors may synergize with DDR1 inhibition in pancreatic cancer .
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